molecular formula C7H4BrClF3N B063116 4-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 104460-69-7

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No. B063116
CAS RN: 104460-69-7
M. Wt: 274.46 g/mol
InChI Key: LPTLQQLBRJFBIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Bromo-2-chloro-5-(trifluoromethyl)aniline involves several chemical reactions including bromination and chlorination processes. An improved synthesis process for related compounds has been described, showcasing the efficiency of using bromine and hydrogen peroxide as brominating agents, with high yields and product purity being significant outcomes (Ding Zhi-yuan, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using vibrational spectroscopy techniques like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman), complemented by theoretical calculations. These studies help in understanding the effects of substituents on the vibrational spectra and molecular geometry of the compound. For instance, vibrational analysis of related molecules has been performed to show the influence of substituent groups on their structure and vibrational spectra (B. Revathi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound demonstrate its reactivity and potential applications in synthesizing other chemical compounds. Transition metal-free synthesis methods have been reported for the production of related anilines, highlighting the versatility of such compounds in organic synthesis (M. Staudt et al., 2022).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their optical transmission range, fluorescence spectrum, and mechanical strength, have been characterized to explore their potential in applications like nonlinear optical materials. For example, the organic nonlinear optical material 4-bromo-4'chloro benzylidene aniline was studied for its optical transmission and mechanical strength, indicating its suitability for NLO applications (A. Subashini et al., 2011).

Scientific Research Applications

Vibrational Analysis and Spectroscopic Properties

Vibrational Spectroscopic Applications :4-Bromo-2-chloro-5-(trifluoromethyl)aniline and its derivatives have been extensively studied for their vibrational spectroscopic properties. For instance, the vibrational analysis of this compound, including its Fourier Transform-Infrared and Fourier Transform-Raman techniques, provides valuable insights. The studies focus on the effects of electron donation and withdrawal on the aniline structure and how substituent positions influence the vibrational spectra. These investigations are further enriched by theoretical computations, such as hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, using density functional theory (DFT) Revathi et al., 2017.

Synthesis and Structural Analysis

Transition Metal-Free Synthesis :The compound plays a crucial role in the synthesis of biologically active compounds. A noteworthy approach is the transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines. This method, starting from specific cyclopentanones, expands the possibilities for synthesizing anilines with challenging substitution patterns. The process is notable for acceptable to high yields and its versatility with different types of amines Staudt et al., 2022.

Preparation of Isatin Derivatives :this compound is integral in synthesizing various isatin derivatives. These derivatives, holding significant pharmaceutical importance, are synthesized using methods like the Sandmeyer reaction, starting from m-substituted aniline Zhenmin, 2008.

Crystal Structure Insights :The crystal structures of derivatives of this compound, like p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, have been meticulously studied. The research sheds light on molecular chains and interactions, contributing to a better understanding of the compound’s properties in different crystalline forms Ojala et al., 2001.

properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLQQLBRJFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555898
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104460-69-7
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (1.0 g, 5.6 mmol) dissolved in DMF (3 mL) was slowly added to a mixture of 3-amino-4-chlorobenzotrifluoride (1 g, 5 mmol) dissolved in DMF (2 mL) and the reaction mixture was stirred at RT for 20 min, concentrated, and extracted with ethyl acetate/water. The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography (eluted with 100% hexanes) to produce the title intermediate as a reddish colored oil (970 mg, 70% yield). (m/z): [M+H]+ calcd for C7H4BrClF3N, 273.92, 275.92 found 276.2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
70%

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